2-Fluoro-4-(methoxycarbonyl)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid consists of a benzene ring with a fluorine atom and a methoxycarbonyl group attached. The benzene ring and the methoxycarbonyl group are nearly coplanar, with a dihedral angle of approximately 1.5° between them. The carboxyl group forms a dihedral angle of about 20.2° with respect to the benzene ring .
Scientific Research Applications
Hybrid Nanomaterials Characterization
Monteiro et al. (2015) described the use of a chiral BINOL derivative, prepared via Suzuki C−C coupling and immobilized onto multiwalled carbon nanotubes. This compound, closely related to 2-Fluoro-4-(methoxycarbonyl)benzoic acid, served as a probe for quantifying organic material in hybrid nanomaterials. The study highlights the chemical and electronic integrity of the chiral BINOL ligand after immobilization, suggesting potential applications in catalysis and material science (Monteiro et al., 2015).
Photoresponsive Liquid Crystals
Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, which include compounds structurally related to 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Their research provides insights into enhancing the UV stability of molecules, which is crucial for applications in display technologies and optical materials (Praveen & Ojha, 2012).
Synthesis of SGLT2 Inhibitors
Zhang et al. (2022) demonstrated an industrial-scale synthesis process for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy. This research emphasizes the compound's relevance in pharmaceutical manufacturing and highlights the efficiency and cost-effectiveness of the process (Zhang et al., 2022).
Molecular Ordering Analysis
Ojha and Pisipati (2003) conducted a computational analysis on the molecular ordering of mesogens related to 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Their work contributes to the understanding of molecular interactions and phase behavior in liquid crystals, which is essential for the development of new materials with tailored properties (Ojha & Pisipati, 2003).
Synthesis of Fluorinated Naphthoic Acids
Tagat et al. (2002) described the synthesis of mono- and difluorinated naphthoic acids, providing a novel route for creating compounds that serve as structural units in biologically active molecules. This research outlines the potential of fluorinated compounds in drug design and development (Tagat et al., 2002).
Safety And Hazards
- Safety Data Sheet : Link to MSDS
properties
IUPAC Name |
2-fluoro-4-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCBKITDLPTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731468 | |
Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methoxycarbonyl)benzoic acid | |
CAS RN |
314241-04-8 | |
Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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